molecular formula C16H19NOS B4632402 N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide

N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide

Cat. No. B4632402
M. Wt: 273.4 g/mol
InChI Key: AHNFGRPEARRDCI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide, also known as PTPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Thionamide derivatives, similar in structure to N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide, have demonstrated significant anti-inflammatory and immunosuppressive properties. These compounds inhibit the synthesis of proinflammatory cytokines such as tumor necrosis factor (TNF)α and interferon (IFN)γ. Their mechanism involves the inhibition of the nuclear factor (NF)-κB pathway, a key regulator of immune and inflammatory responses, through modulation of its signaling components like Rac1 and inhibitor of κB kinase α (Humar et al., 2008).

Catalytic Applications

Chiral (η6-p-cymene)ruthenium(II) complexes, incorporating ligands structurally related to this compound, have been synthesized for asymmetric transfer hydrogenation of ketones. These complexes highlight the potential utility of thiophene derivatives in catalysis, enabling efficient and selective chemical transformations (Sheeba et al., 2014).

Material Science and Polymer Applications

Thiophene-derived compounds are integral to the development of advanced materials, such as polyamides with unique mechanical and chemical properties. These materials have applications in high-performance fibers, coatings, and engineering plastics, demonstrating the versatility of thiophene derivatives in material science and engineering (Ubale et al., 2001).

Antimicrobial and Anticancer Activities

Compounds structurally related to this compound have shown promising antimicrobial and anticancer activities. Their potential to inhibit the growth of various microorganisms, including drug-resistant strains, and to exhibit cytotoxicity against different cancer cell lines underscores the therapeutic applications of thiophene derivatives in medicine (Tang et al., 2012).

Electronic and Photonic Applications

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics and photonics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their ability to serve as semiconducting materials in OFETs demonstrates the potential of thiophene derivatives in the development of advanced electronic devices (Mushrush et al., 2003).

properties

IUPAC Name

N-(2-phenylethyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-2-6-15-11-14(12-19-15)16(18)17-10-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNFGRPEARRDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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